molecular formula C18H25NO2 B164230 3,4-Quinolinediol, 2-nonyl- CAS No. 1259944-03-0

3,4-Quinolinediol, 2-nonyl-

Cat. No. B164230
CAS RN: 1259944-03-0
M. Wt: 287.4 g/mol
InChI Key: IQZSNBAQPVKMLG-UHFFFAOYSA-N
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Description

“3,4-Quinolinediol, 2-nonyl-” is a compound with the molecular formula C18H25NO2 . It is also known as 2-nonyl-4-quinolinol . This compound is a member of the quinolone family, which includes a wide variety of compounds produced by animals, plants, and microorganisms .


Synthesis Analysis

The synthesis of quinolones involves substrates from the fatty acid metabolism . The PqsBC complex, which is similar to the β-ketoacyl- (acyl-carrier-protein) synthase III (FabH), uses CoA-activated fatty acids to catalyze a decarboxylative Claisen-condensation of acyl-ACP and 2-aminobenzoylacetate (2-ABA) or 2-hydroxy-aminobenzoylacetate (2-HABA) to form AQs or AQNOs, respectively .


Molecular Structure Analysis

The molecular structure of “3,4-Quinolinediol, 2-nonyl-” is derived from the heterobicyclic aromatic compound quinoline . Quinolones differ not only in the varied substitutions in the carbocyclic and heteroaromatic rings but also have other rings fused to the quinolone nucleus .


Chemical Reactions Analysis

Quinolones such as the Pseudomonas quinolone signal and 2-heptyl-4-hydroxyquinoline act as quorum-sensing signal molecules, controlling the expression of many virulence genes as a function of cell population density .

Scientific Research Applications

Antimicrobial Activity

“2-nonyl-3-hydroxy-4-quinolone” has been proven to be a privileged scaffold in the antimicrobial drug discovery pipeline . A series of new 4-hydroxy-2-quinolinone analogs containing a long alkyl side chain at C-3 and a broad range of substituents on the C-6 and C-7 positions were synthesized . The structure-activity relationship study revealed that the length of the alkyl chain, as well as the type of substituent, has a dramatic impact on the antimicrobial activities .

Antifungal Activity

Particularly, the brominated analogs 3j with a nonyl side chain exhibited exceptional antifungal activities against A. flavus (half maximal inhibitory concentration (IC 50) = 1.05 µg/mL), which surpassed that of the amphotericin B used as a positive control .

Antibacterial Activity

The antibacterial activity against S. aureus, although not as potent, showed a similar trend to the antifungal activity .

Quorum Sensing Signal Molecule

“2-nonyl-3-hydroxy-4-quinolone” is a quorum sensing (QS) signal molecule that controls the expression of many virulence genes as a function of cell population density . It plays a role as a cell-to-cell signaling molecule .

Iron Chelation

“2-nonyl-3-hydroxy-4-quinolone” is also reported to chelate ferric iron at physiological pH via its 3’-hydroxy group .

Biosensor Activation

“2-nonyl-3-hydroxy-4-quinolone” activates a biosensor for the P. aeruginosa gene pqsA, which encodes the first enzyme in the P. aeruginosa biosynthesis of the bacterial quorum-sensing signal molecule .

Future Directions

Quinolones possess medicinally interesting properties ranging from antiallergenic and anticancer to antimicrobial activities . They have served in the development of many synthetic drugs, including the successful fluoroquinolone antibiotics . The future directions for “3,4-Quinolinediol, 2-nonyl-” could involve further exploration of its medicinal properties and potential applications.

Mechanism of Action

Target of Action

The primary target of 2-nonyl-3-hydroxy-4-quinolone, also known as 3,4-Quinolinediol, 2-nonyl- or 3-hydroxy-2-nonyl-1H-quinolin-4-one, is the Pseudomonas Quinolone Signal (PQS) receptor PqsR (MvfR) . PqsR is a key component of alkyl-quinolone (AQ)-dependent quorum sensing (QS) in Pseudomonas aeruginosa .

Mode of Action

2-nonyl-3-hydroxy-4-quinolone acts as a quorum sensing (QS) signal molecule . It activates PqsR, which in turn drives the autoinduction of AQ biosynthesis and the up-regulation of key virulence determinants as a function of bacterial population density .

Biochemical Pathways

The activation of PqsR by 2-nonyl-3-hydroxy-4-quinolone leads to the autoinduction of AQ biosynthesis . This process involves the up-regulation of key virulence determinants, which are crucial for the survival and pathogenicity of Pseudomonas aeruginosa .

Pharmacokinetics

As a quorum sensing molecule, it is likely to be produced and secreted by bacterial cells in a concentration-dependent manner .

Result of Action

The action of 2-nonyl-3-hydroxy-4-quinolone results in the up-regulation of virulence genes in Pseudomonas aeruginosa . This up-regulation is a function of cell population density, indicating that the compound plays a crucial role in bacterial communication and collective behavior .

Action Environment

The action of 2-nonyl-3-hydroxy-4-quinolone is influenced by the bacterial population density . As a quorum sensing molecule, its efficacy in up-regulating virulence genes increases with the density of the bacterial population

properties

IUPAC Name

3-hydroxy-2-nonyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZSNBAQPVKMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433174
Record name 3,4-Quinolinediol, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Quinolinediol, 2-nonyl-

CAS RN

521313-36-0
Record name 3,4-Quinolinediol, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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